molecular formula C18H28O5 B13060504 Idebenone Impurity 4

Idebenone Impurity 4

Cat. No.: B13060504
M. Wt: 324.4 g/mol
InChI Key: JRBMOXLLQGVEIV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexadiene ring with multiple functional groups, including hydroxyl, methoxy, and methyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as alkylation, hydroxylation, and methoxylation. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its chemical reactivity and biological activity. For example, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and donate hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C18H28O5

Molecular Weight

324.4 g/mol

IUPAC Name

2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H28O5/c1-13-14(16(21)18(23-2)17(22)15(13)20)11-9-7-5-3-4-6-8-10-12-19/h19,22H,3-12H2,1-2H3

InChI Key

JRBMOXLLQGVEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)OC)CCCCCCCCCCO

Origin of Product

United States

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